5-Fluoro-2-(propylamino)benzoic acid
Description
5-Fluoro-2-(propylamino)benzoic acid is a fluorinated benzoic acid derivative featuring a propylamino substituent at the ortho position and a fluorine atom at the para position of the aromatic ring. This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals, agrochemicals, and biosensing due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-5-12-9-4-3-7(11)6-8(9)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
JQJNBTDHUZIWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propylamino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline as the starting material.
Reaction with Hydrated Chloral and Oxammonium: The 4-fluoroaniline is reacted with hydrated chloral and oxammonium to introduce the propylamino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous-flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(propylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoro-2-(propylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Structural and Substituent Analysis
The activity and properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Position Effects: highlights that substituent position (para > ortho > meta) significantly impacts molecular recognition in biosensors, suggesting that the para-fluoro and ortho-propylamino groups in the target compound may enhance binding specificity in biological systems .
- The methoxy group in 5-Methoxy-2-(propylamino)benzoic acid offers electron-donating effects, which may alter acidity (pKa) and bioavailability relative to the fluorine-substituted analog .
Physicochemical and Functional Comparisons
Solubility and Acidity:
- 5-Fluoro-2-hydroxybenzoic acid (pKa ~2.5–3.0 for -COOH, ~8–9 for -OH) exhibits higher acidity than the target compound due to the electron-withdrawing fluorine and hydroxyl groups .
- 5-Amino-2-fluorobenzoic acid has a basic amino group (pKa ~4–5 for -NH2), which may enhance solubility in acidic media compared to the target compound’s propylamino substituent .
Biological Activity
5-Fluoro-2-(propylamino)benzoic acid (FPBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of FPBA, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is a benzoic acid derivative characterized by the presence of a fluorine atom and a propylamino group, which contribute to its pharmacological properties. The chemical structure can be represented as follows:
Research indicates that FPBA exhibits its biological effects primarily through the inhibition of specific cellular pathways involved in cancer cell proliferation and survival. It has been shown to target anti-apoptotic proteins, enhancing apoptosis in cancer cells. The compound's mechanism includes:
- Inhibition of Cell Proliferation : FPBA has demonstrated potent inhibition of cell growth in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
- Induction of Apoptosis : By modulating apoptotic pathways, FPBA enhances the sensitivity of cancer cells to apoptosis-inducing signals .
Biological Evaluation
A series of studies have evaluated the biological activity of FPBA across different models. Below is a summary table of key findings:
Case Studies
- In Vivo Studies : In animal models, FPBA has been shown to reduce tumor growth significantly when administered alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes for patients with resistant tumors.
- In Vitro Studies : In vitro assays revealed that FPBA effectively induces apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .
Research Findings
Recent studies have highlighted the potential of FPBA as a therapeutic agent:
- Antitumor Activity : A study demonstrated that FPBA not only inhibits tumor growth but also enhances the efficacy of existing chemotherapeutic drugs by overcoming drug resistance mechanisms .
- Proteasome Activation : Research indicated that FPBA activates proteasome activity, which is crucial for maintaining cellular homeostasis and regulating apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
